Product packaging for Callinectin(Cat. No.:)

Callinectin

Cat. No.: B1577617
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Callinectin is a cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the blue crab, Callinectes sapidus . This peptide is a key component of the innate immune system in marine invertebrates . The complete primary structure of this compound is a 32-amino acid sequence (WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY-amide) and is characterized as being proline- and arginine-rich with four cysteine residues . Its primary structure shows high similarity to arasins, AMPs found in the small spider crab ( Hyas araneus ) . Research has localized this compound to the large electron-dense granules within the blue crab's hemocytes, indicating its storage and release upon microbial challenge . Like many marine-derived AMPs, this compound has evolved to function effectively in a high-salt environment, making it a molecule of interest for studying novel antimicrobial mechanisms . Its properties provide a valuable natural template for the design of new compounds against pathogenic bacteria, particularly in the face of growing antibiotic resistance . This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial

sequence

WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY

Origin of Product

United States

Molecular Architecture and Structural Elucidation of Callinectin

Primary Amino Acid Sequence Determination

The determination of Callinectin's primary amino acid sequence was a multi-faceted process that combined chemical degradation methods with advanced mass spectrometric analysis. This approach was necessary to resolve the complete 32-residue sequence and confirm the identity of each amino acid. nih.gov The final determined sequence is: WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY-amide. nih.govnih.gov

Chromatographic Separation and Purification Methodologies

The initial isolation of this compound involved a single-step purification process using low-pressure cation-exchange chromatography, which yielded a peptide of over 95% purity. nih.gov To verify this purity and prepare the peptide for sequencing, further purification was conducted using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

The HPLC purification was performed on a Hewlett Packard 1090 system. nih.gov Both non-alkylated and alkylated samples of this compound were purified using a Vydac C18 column (5 µm particle size, 300 Å pore size). nih.gov The separation was achieved using a gradient elution system with trifluoroacetic acid (TFA) in water and acetonitrile, allowing for the isolation of a highly purified peptide for subsequent structural analysis. nih.gov

ParameterSpecification
Purification System Hewlett Packard 1090
Column Vydac C18 (1 mm x 25 cm, 5 µm particle size, 300 Å pore size)
Buffer A 0.06% TFA in water
Buffer B 0.052% TFA in 80% acetonitrile
Flow Rate 50 µl/min
Detection 210 nm

Advanced Mass Spectrometric Analyses (e.g., LC-MS, MALDI-MS, MS/MS)

A suite of mass spectrometry techniques was critical for determining the precise mass of this compound and confirming its amino acid sequence. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): Initial analysis on a Micromass TofSpec-SE instrument determined the average protonated mass of this compound to be approximately 3647 Da. This analysis also revealed the presence of three oxidized forms of the peptide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Tryptic digests of this compound were analyzed using Micromass Q-Tof Ultima and Thermo Scientific LTQ Orbitrap XL mass spectrometers. This peptide mass fingerprinting confirmed the sequence obtained from Edman degradation and was crucial for identifying the C-terminal peptide. nih.gov

High-Resolution Mass Spectrometry: High-resolution LC-MS analysis using an LTQ Orbitrap XL was employed to obtain an accurate intact mass of the most prevalent isomer (3693.75 Da). This precise measurement was essential for confirming the identity of the arginine residue at position 8 and characterizing the modification on the tryptophan residue. nih.gov

Nanospray MS/MS: This technique was used to analyze the C-terminal tryptic peptide, which conclusively demonstrated that the C-terminus of this compound is an amidated tyrosine residue. nih.gov

Edman Degradation Sequencing for Sequence Elucidation

The classical method of Edman degradation was a cornerstone in elucidating the this compound sequence. nih.govnih.gov In this process, the N-terminal amino acid is sequentially cleaved and identified. wikipedia.orgehu.eus To facilitate the identification of cysteine residues, the purified this compound was first treated with iodoacetamide to form carboxamidomethylated cysteine (CAM cys), a modification that is readily identifiable during sequencing. nih.gov

Edman sequencing of the alkylated peptide successfully provided the sequence for 30 of the 32 amino acids. nih.gov However, this method initially failed to identify the residue at position 8 and could not determine the nature of the C-terminus. nih.gov The complete and accurate primary structure was ultimately resolved by integrating the Edman sequencing data with results from mass spectrometric analyses. nih.gov

Post-Translational Modifications and Isoform Characterization

Analysis of this compound revealed that it is subject to significant post-translational modifications, leading to the existence of multiple isoforms. These modifications are not merely structural artifacts but are integral to the peptide's chemical identity and likely its biological activity. nih.gov

Identification and Analysis of Tryptophan Residue Modifications

A key finding was the existence of three distinct isomers of this compound, which differ only in the functional group attached to the N-terminal tryptophan (W) residue. nih.govnih.gov

IsomerTryptophan ModificationAbundance
1 Hydroxy-N-formylkynurenineMost Prevalent
2 N-formylkynurenineLess Abundant
3 Hydroxy-tryptophanLess Abundant

The most common modification, a trioxidized tryptophan known as hydroxy-N-formylkynurenine, results in a mass increase of 48 Da. nih.gov The accurate mass measurement of 3693.75 Da for the most prevalent isomer corresponds to the calculated mass of the peptide with this specific tryptophan modification and two disulfide bonds. nih.gov Such tryptophan modifications have been observed in other antimicrobial peptides from aquatic animals. nih.gov

Characterization of C-Terminal Amidation

The C-terminus of this compound is post-translationally modified by amidation. nih.gov Nanospray MS/MS analysis of the C-terminal tryptic peptide (residues 25-32) confirmed that the final amino acid is a tyrosine residue with an amidated carboxyl group (-CONH2) instead of a free carboxylate (-COOH). nih.gov This C-terminal amidation is a common feature in many biologically active peptides and serves to neutralize the negative charge of the C-terminal carboxyl group. frontiersin.orgdigitellinc.com This modification increases this compound's net positive charge, which is thought to enhance its electrostatic attraction to the negatively charged membranes of target bacteria. nih.gov

Disulfide Bond Formation and Contributions to Peptide Stability

This compound, a 32-amino acid peptide, possesses four cysteine residues, which are crucial for its structural integrity. nih.govnih.gov These cysteines are thought to form two intramolecular disulfide bonds, a common feature in many antimicrobial peptides that confers a significant degree of structural rigidity and stability. nih.govmonash.edu The formation of these covalent cross-links is a critical step in the folding of the peptide, reducing the conformational entropy of the unfolded state and thereby stabilizing the native, biologically active structure. monash.edu

While the precise disulfide bridge connectivity for this compound has not been experimentally determined, it is predicted based on homology with other antimicrobial peptides that share a similar cysteine array, such as tachyplesins and protegrins. nih.gov The probable disulfide linkage pattern is Cys20-Cys29 and Cys22-Cys27. nih.gov This specific arrangement of disulfide bonds plays a vital role in maintaining the three-dimensional fold of the peptide, which is essential for its function. The stability conferred by these bonds makes the peptide more resistant to proteolytic degradation, a valuable attribute for a defense molecule. nih.gov

Comparative Structural Analysis with Homologous Peptides

Protein BLAST searches have revealed that this compound shares significant amino acid sequence similarity with arasins, a family of antimicrobial peptides isolated from the hemocytes of the small spider crab, Hyas araneus. nih.gov This homology suggests a conserved evolutionary origin and likely a similar structural and functional paradigm among these crustacean defense peptides. The alignment of this compound with arasin 1 and arasin 2 highlights conserved residues, particularly in the cysteine-rich C-terminal region, underscoring the importance of this domain for the peptide's structure. nih.gov

Table 1: Amino Acid Sequence Comparison of this compound and Arasins

Peptide Sequence
This compound WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY-amide
Arasin 1 VRPPVVGRPPCVCFRAPCPCSNY
Arasin 2 WNSNRRFRVGRPPVVGRPPCVCFRAPCPCSNY

Cysteine residues are highlighted in bold.

The C-terminal domain contains the four conserved cysteine residues that form the stabilizing disulfide bridge network. nih.gov This cysteine motif is a hallmark of a broad family of arthropod antimicrobial peptides and is crucial for maintaining the structural fold. nih.gov This chimeric design, combining a flexible, charged N-terminus with a structurally constrained, cysteine-stabilized C-terminus, is a recurring theme in host defense peptides, suggesting a functionally advantageous arrangement.

Advanced Conformational Studies and Molecular Modeling

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. Theoretical calculations based on the amino acid sequence of this compound, assuming the formation of two disulfide bonds, predict a highly basic isoelectric point of 12.8. nih.gov This high pI is a direct consequence of the abundance of basic amino acid residues, particularly arginine.

At a physiological pH (around 7.4), this compound is predicted to have a net positive charge of +6. nih.gov The net charge of a peptide is a critical determinant of its solubility, stability, and interaction with biological membranes. nih.gov For many antimicrobial peptides, a net positive charge is essential for their initial electrostatic attraction to the negatively charged components of microbial cell membranes.

Table 2: Predicted Physicochemical Properties of this compound

Property Value
Amino Acid Sequence WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY-amide
Number of Residues 32
Cysteine Residues 4
Disulfide Bonds 2 (predicted)
Theoretical Isoelectric Point (pI) 12.8

While an experimentally determined three-dimensional structure of this compound is not yet available, computational modeling techniques can provide valuable insights into its likely conformation. The prediction of a peptide's 3D structure is fundamental to understanding its function and mechanism of action. kactusbio.com

For a peptide like this compound, homology modeling would be a primary computational approach. Given its significant sequence similarity to arasins and other peptides with known structures containing a similar cysteine motif, the known structures of these homologous peptides can serve as templates to build a 3D model of this compound.

Ab initio prediction methods, which predict the structure from the sequence alone without a template, could also be employed. These methods often involve calculating the folding free energies to identify the most stable conformation. For a disulfide-rich peptide, a crucial part of the prediction process is to correctly model the disulfide bond connectivity, as this imposes significant constraints on the possible backbone conformations. Molecular dynamics simulations can then be used to refine the predicted structure and explore its conformational flexibility in a simulated aqueous environment. These computational studies are instrumental in generating hypotheses about structure-function relationships that can be tested experimentally.

Biosynthetic Origin and Cellular Localization of Callinectin

Identification of the Native Producer Organism (Callinectes sapidus) and Tissue Sources

The native producer of callinectin is the blue crab, Callinectes sapidus, a species of significant ecological and commercial importance in the western Atlantic Ocean and the Gulf of Mexico. nih.gov This decapod crustacean is known for its robust defense system, which is crucial for its survival in environments often teeming with potential pathogens. nih.govmdpi.comwm.edu

Initial studies identified the primary tissue source of this compound as the hemolymph, the circulatory fluid of the crab, with further investigation pinpointing its origin to the hemocytes, which are the crab's immune cells. nih.govmdpi.comwm.edunih.gov Hemocytes are integral to the crustacean immune response, involved in processes such as phagocytosis, encapsulation, and the production and secretion of antimicrobial compounds. mdpi.com this compound represents the major antibiotic activity found within these cells. mdpi.comasm.orgnih.gov The isolation of this compound directly from the hemocytes of C. sapidus confirmed these cells as the site of its synthesis and storage. nih.govnih.gov

Native Producer and Tissue Source of this compound
Native Producer Organism Callinectes sapidus (Blue Crab) nih.govmdpi.com
Primary Tissue Source Hemolymph mdpi.comwm.eduekb.eg
Cellular Source Hemocytes nih.govmdpi.comnih.gov

Cellular Localization within Immune Compartments

Further research has elucidated the specific type of hemocyte responsible for housing this compound and the precise subcellular location of its storage. Crustacean hemocytes are generally categorized into three main types: hyaline, small-granule (or semigranular), and large-granule (or granular) hemocytes, each with distinct morphological and functional characteristics. nih.govmdpi.com

To pinpoint the exact location of this compound within the hemocytes, researchers employed immunoelectron microscopy (immuno-EM). nih.govscite.ai This powerful technique combines the high-resolution imaging of electron microscopy with the specificity of antibody-antigen interactions. open.eduantibodypedia.com In this method, antibodies raised against a synthetic peptide analogous to native this compound were used to probe sections of blue crab hemocytes. nih.govscite.ainih.gov These antibodies were tagged with electron-dense particles, typically colloidal gold, which appear as distinct black dots in the electron micrograph, thereby revealing the location of the target peptide. nih.govopen.eduantibodypedia.com

The results of immunoelectron microscopy studies provided unequivocal evidence for the localization of this compound. The anti-callinectin antibodies were found to react prominently with the large, electron-dense granules within the cytoplasm of the large granule hemocytes. nih.govscite.ainih.gov In contrast, hyaline and small-granule hemocytes showed no significant immunoreactivity for this compound. nih.gov This specific localization indicates that the large granule hemocytes are the primary cell type responsible for the storage of this important antimicrobial peptide. nih.govscite.ainih.gov

The storage of this compound within the granules of large granule hemocytes suggests a mechanism for its controlled release. nih.gov Rather than being secreted directly into the hemolymph immediately after synthesis, the mature peptide is sequestered and stored within these specialized granules. nih.govasm.org This mode of storage is a common feature for many antimicrobial peptides in invertebrates. asm.org

This granular storage allows for a rapid deployment of this compound upon microbial challenge. When the crab's immune system detects an invading pathogen, the large granule hemocytes can release their granular contents, including this compound, directly into the hemolymph or at the site of infection. nih.govmdpi.com This ensures a high local concentration of the antimicrobial peptide, maximizing its effectiveness against the invading microorganisms. The variability in the intensity of immunostaining observed within the granules may reflect different stages of peptide synthesis, processing, or storage. nih.gov

Cellular and Subcellular Localization of this compound
Primary Hemocyte Type Large Granule Hemocytes nih.govscite.ainih.gov
Subcellular Compartment Large, electron-dense granules nih.govscite.ainih.gov
Identification Method Immunoelectron Microscopy nih.govscite.ai
Storage Mechanism Stored as a mature peptide in granules for rapid release nih.govasm.org

Biological Functions and Molecular Mechanisms of Callinectin

Role in Crustacean Innate Immune Defense Pathways

Unlike vertebrates, crustaceans lack an adaptive immune system and therefore rely entirely on their innate immune responses to combat infections. ijzab.comfrontiersin.orgnih.gov The innate immune system of crustaceans comprises both cellular and humoral components. frontiersin.org Cellular immunity is mediated by hemocytes, which are involved in processes like phagocytosis, encapsulation, and the release of immune effectors. ijzab.comresearchgate.net Humoral immunity involves soluble factors in the hemolymph, including antimicrobial peptides, lectins, and the prophenoloxidase system. frontiersin.orgwm.edu

Callinectin is a critical humoral factor, representing the major antibiotic activity in the blue crab. mdpi.com It is synthesized and stored in the large granule hemocytes, a specific type of immune cell in the blue crab's hemolymph. nih.gov Upon microbial challenge, these granules can release this compound and other antimicrobial compounds to neutralize invading pathogens. ijzab.com The presence of this compound in both the hemocytes and serum highlights its central role in the immediate defense against systemic infections. wm.edu Studies have shown that decreased levels of this compound are associated with diseases like shell disease, underscoring its importance in maintaining the health of the crab. wm.edu

The innate immune system's response is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). ijzab.comresearchgate.net This recognition initiates signaling pathways, such as the Toll and Imd pathways, which in turn lead to the production and release of AMPs like this compound. ijzab.com

Spectrum and Efficacy of Antimicrobial Activity

This compound exhibits a potent and broad-spectrum antimicrobial activity, a characteristic feature of many AMPs. nih.govmdpi.com Its effectiveness extends across different classes of microorganisms, making it a versatile weapon in the blue crab's immunological arsenal (B13267).

Specific Activity against Gram-Negative Bacterial Pathogens (e.g., Vibrio species)

This compound has demonstrated notable activity against Gram-negative bacteria, including pathogenic Vibrio species, which are common and often detrimental in marine environments. nih.govresearchgate.net The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), a key PAMP that can be targeted by AMPs. While the direct interaction of this compound with LPS is a likely mechanism, its proline-rich N-terminus is a distinguishing feature. nih.gov Some proline-rich AMPs have been shown to interact with LPS, suggesting a similar mechanism for this compound. researchgate.net The ability to combat Vibrio infections is crucial for the survival of blue crabs, and this compound plays a significant role in this defense. researchgate.net

Broad-Spectrum Efficacy against Diverse Microbial Classes

The antimicrobial reach of this compound is not limited to Gram-negative bacteria. Research has confirmed its activity against a wide array of microbes, including Gram-positive bacteria and fungi. mdpi.comnih.gov This broad-spectrum efficacy is a significant advantage for an organism constantly exposed to a diverse range of potential pathogens in its environment. nih.gov The ability of this compound to act against different microbial classes suggests a mechanism of action that targets fundamental and conserved structures of microbial cells, such as the cell membrane. mdpi.comnih.gov

Table 1: Antimicrobial Spectrum of this compound and Related Peptides

Peptide/Family Target Organisms Reference
This compound Gram-negative bacteria (E. coli), Gram-positive bacteria, Fungi nih.gov
Penaeidins Primarily Gram-positive bacteria, some fungi (Fusarium oxysporum), minimal activity against Vibrio spp. nih.gov
Clavanins Gram-negative bacteria (E. coli), Gram-positive bacteria (Listeria monocytogenes), Fungi (Candida albicans) nih.gov
Hyastatin Gram-positive bacteria, Gram-negative bacteria, Fungi nih.gov

| Tachyplesin | Gram-negative and Gram-positive bacteria, marine bivalve pathogens (Bonamia ostreae, Perkinsus marinus, Vibrio P1) | nih.gov |

Elucidation of Antimicrobial Action Mechanisms

The effectiveness of this compound as an antimicrobial agent stems from its ability to disrupt the fundamental integrity of microbial cells, primarily by targeting their membranes. mdpi.comnih.govfrontiersin.org

Interaction with Microbial Membranes and Permeabilization Processes

Like many cationic antimicrobial peptides, this compound's primary mode of action involves the permeabilization of microbial cell membranes. nih.govdntb.gov.ua This process disrupts the membrane's barrier function, leading to the leakage of intracellular contents and ultimately, cell death. frontiersin.orgexplorationpub.com The amphipathic nature of AMPs, possessing both hydrophilic and hydrophobic regions, is crucial for this interaction. nih.gov

The initial contact is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. explorationpub.com Following this initial binding, the peptide inserts into the membrane, a process that can lead to the formation of pores or other forms of membrane destabilization. researchgate.netmdpi.com

The association of this compound with microbial membranes is a two-step process governed by both electrostatic and hydrophobic interactions. mdpi.comfrontiersin.orgekb.egconicet.gov.ar

Electrostatic Interactions: this compound is a cationic peptide, meaning it carries a net positive charge. mdpi.com This positive charge is a key driver for its initial attraction to the negatively charged surface of bacterial membranes. nih.govexplorationpub.com The C-terminal amidation of this compound further increases its net cationic charge, enhancing this electrostatic attraction. nih.gov This initial binding is a prerequisite for the subsequent steps of membrane disruption. mdpi.com

Hydrophobic Interactions: Following the initial electrostatic binding, hydrophobic forces play a crucial role in the insertion of the peptide into the lipid bilayer of the microbial membrane. nih.govnih.gov The hydrophobic residues of this compound interact with the hydrophobic core of the membrane, leading to its destabilization and permeabilization. conicet.gov.arbiorxiv.org The chimeric structure of this compound, with its proline- and arginine-rich N-terminus and a cysteine-rich C-terminus, likely contributes to these complex interactions with the membrane. mdpi.com The interplay between electrostatic and hydrophobic forces is a common theme in the mechanism of action for many membrane-active peptides. conicet.gov.arnih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Lipopolysaccharide (LPS)
Arasins
Crustins
Antilipopolysaccharide factors
Penaeidins
Clavanins
Hyastatin
Tachyplesin
Lectins
Prophenoloxidase
Toll-like Receptors (TLRs)
Imd (Immune deficiency)
Proposed Models of Membrane Disruption (e.g., Barrel Stave, Toroidal Pore, Carpet Model)

The primary mechanism by which this compound and other cationic antimicrobial peptides (AMPs) exert their bactericidal effect is through the disruption of the microbial cell membrane. unimore.itmdpi.comfrontiersin.org The initial interaction is electrostatic, involving the positively charged residues of the peptide, such as arginine, and the negatively charged components of bacterial membranes, like lipopolysaccharides (LPS) in Gram-negative bacteria. unimore.itmdpi.com Following this initial binding, the peptide inserts into the membrane, leading to permeabilization and cell death. mdpi.comsmolecule.com Several models have been proposed to describe this process of membrane disruption, and while specific studies on this compound's precise mechanism are not extensively detailed, its actions are generally understood within the framework of these established models. mdpi.comucl.ac.ukmdpi.com

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer. mdpi.com Multiple peptide molecules then aggregate, much like the staves of a barrel, to form a transmembrane pore or channel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing the passage of water, ions, and other molecules, which disrupts the cellular electrochemical gradients and leads to cell death. mdpi.commdpi.com

Toroidal-Pore Model: Similar to the barrel-stave model, the toroidal pore model also involves the formation of a transmembrane channel. However, in this configuration, the peptides remain associated with the polar head groups of the membrane lipids. As the pore forms, the lipid monolayer bends inward, creating a continuous channel lined by both the AMPs and the lipid head groups. mdpi.comucl.ac.uk This structure disrupts the membrane curvature and integrity, causing leakage of cellular contents. ucl.ac.uk Peptides like magainins and protegrins are known to act via this mechanism. mdpi.com

Carpet Model: This non-porating model proposes that the peptides accumulate on the surface of the bacterial membrane, oriented parallel to the lipid bilayer, forming a "carpet-like" layer. mdpi.commdpi.com Once a threshold concentration is reached, the peptides induce membrane collapse in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. mdpi.commdpi.complos.org

Table 1: Proposed Models of Antimicrobial Peptide Membrane Disruption

Model Description Key Feature
Barrel-Stave Peptides insert into the membrane and aggregate to form a pore. Pore is lined exclusively by peptides. mdpi.com
Toroidal Pore Peptides induce the lipid monolayer to bend inward, forming a pore. Pore is lined by both peptides and lipid head groups. mdpi.comucl.ac.uk
Carpet Model Peptides cover the membrane surface, causing detergent-like disintegration. Membrane is disrupted and micellized without forming stable pores. mdpi.commdpi.com

Investigations into Intracellular Target Modulation

While membrane disruption is a primary mode of action for many AMPs, some can translocate across the bacterial membrane without causing immediate lysis and subsequently interfere with essential intracellular processes. mdpi.comfrontiersin.orgmdpi.comresearchgate.net These intracellular targets can include nucleic acids (DNA and RNA), proteins involved in synthesis or folding, and critical enzymes. mdpi.comresearchgate.netmdpi.com By binding to these components, AMPs can inhibit cell wall synthesis, DNA replication, transcription, protein synthesis, and enzymatic activity, leading to cell death. mdpi.commdpi.com

Proline-rich AMPs, a class to which this compound belongs, are particularly noted for their ability to target intracellular components, such as the 70S ribosome, thereby inhibiting protein synthesis. mdpi.com However, specific investigations confirming that this compound translocates across the membrane to modulate distinct intracellular targets in bacteria are not yet extensively reported in the available literature. Its primary described function remains the disruption of membrane integrity. unimore.it

Structure-Activity Relationship Studies on Functional Determinants

The antimicrobial efficacy of this compound is intrinsically linked to its specific primary structure and chemical modifications. smolecule.com Studies on this compound and similar peptides have highlighted the functional importance of its amino acid composition, post-translational modifications, and structural elements. smolecule.comnih.gov

Influence of Amino Acid Composition (e.g., Proline, Arginine, Cysteine)

This compound is a 32-amino acid peptide characterized as being rich in proline and arginine residues, with a C-terminus containing four cysteine residues. mdpi.comnih.govnih.gov This specific composition is critical to its function.

Arginine: this compound contains a high proportion of arginine residues (approximately 19%), which are positively charged. nih.gov This high cationic charge (a net positive charge of +6) is fundamental for the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. nih.gov

Proline: The N-terminal region of this compound is rich in proline. mdpi.comnih.gov Proline residues introduce kinks into the peptide backbone, often resulting in an extended, non-helical structure that is characteristic of many proline-rich AMPs. mdpi.comresearchgate.net This structural feature is believed to be important for its mechanism of action and interaction with membranes or intracellular targets. mdpi.com

Cysteine: The four cysteine residues are located in the C-terminal domain of the peptide. nih.gov These residues are crucial for forming intramolecular disulfide bonds, which stabilize the peptide's three-dimensional structure. nih.gov

Functional Significance of Tryptophan Modifications

Native this compound is found as three distinct isomers, which differ in the post-translational modification of the N-terminal tryptophan (W) residue. nih.govnih.govmdpi.com The most abundant form features a hydroxy-N-formylkynurenine group (+48 amu). nih.govscite.ai Less prevalent isomers possess either an N-formylkynurenine (+32 amu) or a hydroxy-tryptophan (+16 amu) modification. nih.govscite.ai

Such modifications of tryptophan residues are documented in AMPs from other aquatic animals. mdpi.comnih.gov In some cases, these modifications are essential for the full expression of antimicrobial activity. For example, the synthetic version of MGD-2, an arthropod defensin, lacking its natural tryptophan hydroxylation, shows significantly reduced activity against certain Gram-negative bacteria. nih.gov However, for other peptides, the deletion of a modified amino acid does not appear to significantly affect its antimicrobial function. nih.gov The precise functional significance of the different tryptophan modifications for this compound's antimicrobial potency remains an area for further investigation.

Role of Disulfide Bonds in Antimicrobial Potency

The four cysteine residues in this compound's C-terminus are presumed to form two intramolecular disulfide bonds. nih.gov These covalent cross-links are critical for conferring a high degree of structural rigidity to the peptide. nih.gov In many cysteine-rich AMPs, including defensins and tachyplesins, disulfide bonds are essential for maintaining the correct three-dimensional fold required for biological activity. mdpi.comnih.govmdpi.com This stable structure is thought to play a role in the peptide's stability and its ability to function effectively in environments with high salt concentrations, such as marine habitats and physiological fluids. nih.gov While disrupting disulfide bonds in some AMPs has been shown to reduce or eliminate antimicrobial activity, confirming the absolute requirement of these bonds for this compound's potency requires further specific study. nih.govmdpi.com

Table 2: Functional Determinants in the this compound Structure

Component Location Functional Significance Citation(s)
Arginine Residues Throughout, enriched in N-terminus Provides high positive charge for electrostatic attraction to microbial membranes. nih.gov
Proline Residues N-terminal domain Contributes to an extended structure, characteristic of this AMP class. mdpi.comnih.govresearchgate.net
Cysteine Residues C-terminal domain Form two intramolecular disulfide bonds, providing structural stability. nih.govnih.gov
Tryptophan Modifications N-terminus (W1) Exist as three isomers (hydroxy-N-formylkynurenine, N-formylkynurenine, hydroxy-tryptophan); functional role not fully elucidated. nih.govmdpi.comscite.ai
Disulfide Bonds C-terminal domain Confer structural rigidity, likely essential for stability and potency. nih.govnih.govmdpi.com
C-terminal Amidation C-terminus (Y32) Increases the net positive charge, enhancing electrostatic attraction to target membranes. nih.gov

Immunomodulatory Properties and Host Defense Modulation

Beyond their direct antimicrobial activity, host defense peptides (HDPs) like this compound are recognized as crucial mediators of the innate immune system, possessing significant immunomodulatory functions. frontiersin.orgfrontiersin.orgubc.canih.gov These peptides can orchestrate the host's immune response to infection, often at concentrations lower than those required for direct killing of pathogens. frontiersin.org

In the blue crab, this compound has been localized within the large electron-dense granules of a specific type of immune cell, the large granule hemocyte. nih.govnih.govscite.ai This storage suggests that this compound is not secreted constitutively but is likely released upon stimulation by microbial products like LPS, a process known as degranulation. nih.gov This regulated release allows for a rapid response to invading pathogens at the site of infection.

The immunomodulatory potential of this compound is further supported by evidence that it strongly binds to anti-callinectin-like peptide antibodies, indicating its role as an active component of the crab's immune system. mdpi.com While specific immunomodulatory actions of this compound have yet to be fully detailed, the functions of other HDPs provide a likely framework. These activities include:

Chemotaxis: Recruiting other immune cells, such as phagocytes, to the site of infection. frontiersin.orgubc.ca

Modulation of Inflammation: Influencing the production of inflammatory mediators, such as cytokines, to either enhance the immune response or suppress excessive, damaging inflammation. frontiersin.orgfrontiersin.org

Neutralization of Bacterial Products: Binding to and neutralizing pathogen-associated molecular patterns (PAMPs) like LPS, thereby preventing the induction of a septic shock-like state. frontiersin.org

By acting as both a direct antimicrobial agent and an immunomodulator, this compound plays a dual role in the host defense of the blue crab, contributing to a robust and balanced immune response against infection. mdpi.comnih.gov

Advanced Research Methodologies for Callinectin Investigations

Synthetic Peptide Analogue Design and Production

The chemical synthesis of Callinectin and its analogues is fundamental to enabling detailed structure-activity relationship studies, moving beyond the limitations of relying solely on natural extraction.

Solid-Phase Peptide Synthesis Techniques (e.g., Fmoc Chemistry)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like this compound. frontiersin.orgnih.gov This method involves building a peptide chain sequentially while one end is attached to an insoluble resin support. frontiersin.orgsmolecule.com The process allows for easy removal of excess reagents and byproducts by simple filtration and washing. nih.gov

The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov In this approach, the Fmoc group serves as a temporary protector of the N-terminus of an amino acid. frontiersin.org Each cycle of peptide elongation involves:

Deprotection: The Fmoc group is removed from the resin-bound peptide chain, typically using a base like piperidine, to expose a free amino group. frontiersin.org

Coupling: The next Fmoc-protected amino acid is activated and added, forming a new peptide bond. smolecule.com

Washing: The solid support is washed to purify the growing peptide. nih.gov

This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin, and permanent side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). frontiersin.org

In the specific case of this compound, researchers have successfully synthesized a "this compound-like peptide (CLP)" using Fmoc chemistry on an automated peptide synthesizer. mdpi.com This synthetic analogue was crucial for generating antibodies to study the cellular location of the native peptide. mdpi.com The synthesized CLP differed slightly from the native this compound, notably having an unmodified tryptophan at position 1, a glycine (B1666218) at position 8, and a free C-terminus, whereas native this compound is C-terminally amidated. mdpi.com

Table 1: Comparison of Native this compound and Synthesized this compound-Like Peptide (CLP)

Feature Native this compound This compound-Like Peptide (CLP) Reference
Sequence WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY-amide WNSNRG FRVGRPPVVGRPGCVCFRAPCPCSNY mdpi.com
Synthesis Natural (in hemocytes) Chemical (Fmoc SPPS) mdpi.com
Tryptophan (Pos 1) Modified (hydroxy-N-formylkynurenine, etc.) Unmodified mdpi.com
C-Terminus Amidated Free acid mdpi.com

| Purpose of Synthesis | N/A | Antibody generation for localization studies | mdpi.com |

Rational Design of Modified this compound Peptides for Enhanced Properties

Rational design involves making specific, purposeful modifications to a peptide's sequence to improve its characteristics, such as antimicrobial potency, stability, and selectivity. frontiersin.org While extensive rational design studies specifically targeting this compound are not widely documented, the principles are directly applicable. Key strategies used for other AMPs that could be applied to this compound include:

Amino Acid Substitution: Replacing specific residues to enhance function. For instance, increasing the number of cationic residues like arginine and lysine (B10760008) can improve electrostatic attraction to negatively charged bacterial membranes. frontiersin.org Substituting certain residues with tryptophan has been shown to increase the antimicrobial activity of some AMPs. chula.ac.th Given that native this compound has a high content of proline and arginine and three isomer forms with modified tryptophan, these residues are prime targets for substitution studies. mdpi.commdpi.com

Terminal Modifications: The amidation of the C-terminus, a feature of native this compound, is a common design strategy that can increase a peptide's net positive charge and enhance resistance to degradation by host enzymes. frontiersin.orgmdpi.com

Cyclization: Creating cyclic peptides, either head-to-tail or through disulfide bridges like those presumed to exist in this compound due to its four cysteine residues, can increase structural rigidity and stability. mdpi.commdpi.com

These design strategies aim to optimize the balance between a peptide's hydrophobicity and charge, which is critical for its ability to interact with and disrupt microbial membranes. nih.gov

High-Throughput Screening Platforms for Functional Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel, making it an essential tool for discovering the full functional range of peptides like this compound or for identifying optimized analogues from large synthetic libraries. mdpi.com HTS platforms are critical for moving from a single peptide to a drug candidate by efficiently assaying for desired biological activities. dntb.gov.ua

Although specific HTS campaigns focused on this compound libraries are not detailed in available literature, several platforms are commonly used for AMP discovery:

Luminescence-Based Assays: These assays use genetically engineered bacteria that produce light. When the bacteria are killed by an active peptide, the light output decreases, providing a rapid and sensitive measure of antimicrobial activity that can be adapted to 96-, 384-, or even 1536-well plate formats. dntb.gov.ua

Cell-Based Assays: These are fundamental screens that directly measure the ability of a peptide to kill or inhibit the growth of various microbial strains. mdpi.com

Fluorescence-Activated Cell Sorting (FACS): This technology can be used to screen libraries of peptides expressed on the surface of cells, sorting for those that bind to specific targets. mdpi.com

These platforms enable the screening of vast "peptide libraries," where each member has a slight variation from the original sequence (e.g., single amino acid substitutions). This allows researchers to quickly map which residues are critical for function and to identify novel analogues with enhanced properties. mdpi.com

Computational Approaches in this compound Research

In silico, or computational, methods provide powerful tools for predicting peptide behavior, guiding rational design, and reducing the time and cost associated with laboratory experiments. nih.gov

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. In AMP research, MD simulations provide atomic-level insights into how a peptide like this compound interacts with a bacterial cell membrane. Researchers can build a virtual model of the peptide and a lipid bilayer that mimics a bacterial or mammalian cell membrane.

By simulating their interaction, scientists can observe:

The initial binding of the peptide to the membrane surface.

Changes in the peptide's secondary structure (e.g., folding into an α-helix) upon membrane contact.

The insertion of the peptide into the lipid bilayer.

The potential formation of pores or other disruptive events in the membrane.

These simulations are crucial for understanding the mechanism of action and for predicting how specific amino acid changes might affect the peptide's ability to disrupt a membrane. While specific MD simulation studies for this compound are not yet published, this methodology is standard for characterizing AMPs and would be a logical next step in its investigation.

In Silico Design and Optimization Strategies for Antimicrobial Peptides

Computational tools are increasingly used to design novel peptides or optimize existing ones like this compound from the ground up. frontiersin.org These strategies often employ machine learning and other algorithms to analyze databases of known AMPs and predict which new sequences will be effective.

Key in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to find mathematical relationships between the chemical structure of a peptide and its biological activity. frontiersin.org By analyzing properties like hydrophobicity, charge, and amino acid composition, these models can predict the antimicrobial potential of newly designed sequences.

Machine Learning and Deep Learning: Algorithms can be trained on large databases of known AMPs and non-AMPs. Once trained, these models can screen virtual libraries of millions of peptide sequences to identify promising candidates for synthesis and laboratory testing. frontiersin.org For instance, a model could be used to predict how substituting an amino acid in the this compound sequence might enhance its activity against a specific pathogen.

These computational design loops, where peptides are designed in silico, synthesized, tested, and the results fed back into the model, accelerate the discovery of potent and selective drug candidates. frontiersin.org

Advanced Spectroscopic and Microscopic Techniques for Structural and Interaction Analysis

The comprehensive investigation of the antimicrobial peptide this compound, including its three-dimensional structure, interactions with target membranes, and real-time activity within cellular environments, necessitates the application of sophisticated biophysical techniques. While foundational methods provide initial insights, advanced spectroscopic and microscopic approaches offer unparalleled resolution and dynamic information. This section details the principles and hypothetical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Cryo-Electron Microscopy (Cryo-EM), and Live-Cell Imaging for the in-depth analysis of this compound.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the visualization of biomolecular complexes at near-atomic resolution in a near-native, hydrated state. researchgate.net For this compound, Cryo-EM offers a powerful tool to investigate its effects on bacterial membranes and to potentially visualize its interactions with intracellular targets.

Visualizing Membrane Disruption: The primary mode of action for many antimicrobial peptides involves the perturbation of bacterial cell membranes. Cryo-EM can directly visualize these events. Studies on the antimicrobial peptide magainin have used Cryo-EM to observe the formation of pores and the lysis of synthetic lipid vesicles, revealing a highly stochastic process of membrane disruption. nih.govdoi.org Similarly, the investigation of a synthetic d-/l-peptide by Cryo-EM demonstrated the disturbance of bacterial membrane integrity and the formation of small vesicles, rather than discrete pores. doi.org Applying Cryo-EM to this compound-treated bacteria or model vesicles would allow for the direct observation of its disruptive mechanism, whether it be through pore formation, membrane thinning, or a detergent-like effect, providing invaluable insights into its bactericidal activity. Cryo-electron tomography (cryo-ET), a related technique, could provide 3D reconstructions of these interactions at the whole-cell level. researchgate.net

Investigating Intracellular Targets: Some proline-rich antimicrobial peptides are known to translocate across the bacterial membrane and interact with intracellular targets, such as ribosomes. researchgate.net Cryo-EM has been successfully used to determine the structure of the E. coli 70S ribosome in complex with a proline-rich AMP, revealing how the peptide binds within the ribosomal exit tunnel to inhibit protein synthesis. Should this compound have a similar intracellular mode of action, Cryo-EM would be the premier technique to elucidate the structural basis of this interaction.

Antimicrobial Peptide Technique Key Findings Target
Magainin 2Cryo-EMInduced surface perturbations and random distribution of pores (~80 Å diameter) in synthetic vesicles. doi.orgSynthetic lipid vesicles (POPC/POPG, DMPC/POPG)
d-/l-peptideCryo-EMDisturbance of bacterial membrane integrity and formation of small vesicles. doi.orgBacterial cell membranes
PepD2MCryo-ETDisruption of both outer and inner membranes of E. coli via a carpet/detergent-like mechanism. researchgate.netEscherichia coli minicells
P60.4Ac (derived from LL-37)Cryo-SEMEradication of mature Staphylococcus aureus biofilms. doi.orgS. aureus biofilms on human epidermal models
Bactenecin-5 (Bac5)Cryo-EMBinds to the bacterial ribosome and inhibits protein synthesis. researchgate.netVibrio natriegens 70S ribosome

Live-Cell Imaging of Peptide Localization and Activity

Live-cell imaging using fluorescence microscopy provides the unique ability to observe the dynamic processes of antimicrobial peptide interaction with living cells in real-time. core.ac.uk This technique can track the localization of the peptide, monitor its effects on cellular integrity, and reveal the kinetics of its action.

Tracking Peptide Localization: To visualize this compound's interaction with bacteria, a synthetic this compound-like peptide would be conjugated to a fluorescent dye. The choice of fluorophore is critical, as it should not significantly impair the peptide's antimicrobial activity. ed.ac.uk By incubating fluorescently labeled this compound with live bacteria and imaging with confocal or super-resolution microscopy, its localization can be tracked over time. Studies with other fluorescently labeled antimicrobial peptides have shown diverse localization patterns, including accumulation at the bacterial membrane, specific targeting of the septum or cell poles, and internalization into the cytoplasm. researchgate.net For example, a fluorescently labeled cyclic hexapeptide was observed to bind to the membrane of both E. coli and B. subtilis, with accumulation at the septa and poles in the latter. researchgate.net Similar experiments with this compound could reveal its initial binding sites and whether it remains on the cell surface or enters the cell.

Monitoring Antimicrobial Activity: Live-cell imaging can be combined with fluorescent reporter dyes to monitor the physiological consequences of this compound's action in real-time. For instance, cell-impermeable dyes that fluoresce upon binding to nucleic acids (e.g., SYTOX Green) can be used to report on membrane permeabilization. frontiersin.org Genetically encoded fluorescent proteins, such as a periplasmic GFP, can be used to detect inner membrane disruption. frontiersin.org By simultaneously imaging the fluorescently labeled peptide and these reporter dyes, a temporal correlation can be established between peptide binding and the loss of membrane integrity. High-speed atomic force microscopy (AFM) is another powerful live-cell imaging technique that can visualize the real-time morphological changes on the bacterial surface upon peptide treatment with nanometer resolution. scispace.com

Peptide Fluorescent Label Bacterial Species Observed Localization/Activity
Buforin IIFluoresceinBacillus subtilisInternalized into the cytoplasm. researchgate.net
Cyclic R-,W-rich HexapeptideNBDE. coli, B. subtilisBound to the membrane; accumulated at septa and poles in B. subtilis. researchgate.net
Melittin derivativeFluorescent tagEscherichia coliTransient membrane disruption and leakage of cytoplasm. nih.gov
PAF26 derivativeRhodamineNeurospora crassaLocalized to the cell envelope and intracellular vacuolar/vesicular system. ed.ac.uk
UNR-1 (Ubi29-41 derivative)Nile Red-basedE. coli, B. subtilisStained both Gram-positive and Gram-negative bacteria. chemrxiv.org

Ecological and Evolutionary Context of Callinectin

Environmental Factors Influencing Host Immune Response and Callinectin Activity

The immune system of crustaceans, including the production and efficacy of AMPs like this compound, is highly susceptible to environmental stressors. frontiersin.org Abiotic and biotic factors can modulate the host's immune capacity, thereby influencing its defense against pathogens.

Temperature: Water temperature is a critical environmental variable affecting all physiological processes in ectothermic animals like the blue crab, including immune function. globalseafood.orgfrontiersin.org Elevated water temperatures have been shown to significantly increase the levels of certain viral pathogens, such as the Callinectes sapidus reo-like virus (CsRLV), in blue crabs. nih.govint-res.com While the crab's immune system does respond, with some innate immunity genes showing increased expression, this does not always translate to effective pathogen clearance. nih.gov Conversely, low temperatures can suppress immune functions, including decreasing the number of circulating hemocytes—the cells that synthesize and store this compound—and reducing their phagocytic capabilities. globalseafood.orgfrontiersin.org Sudden temperature changes, both increases and decreases, are correlated with shrimp mortality, underscoring the stress it places on the immune system. globalseafood.org

Salinity and pH: Blue crabs are euryhaline, capable of tolerating a wide range of salinities. However, deviations from optimal salinity can impose physiological stress. While salinity has a relatively minor effect on the metabolic rate of healthy euryhaline shrimp, in virally infected individuals, the stress from high salinity can worsen growth retardation. globalseafood.org Furthermore, ocean acidification and resulting low pH environments directly impair the immune system of blue crabs. researchgate.net Acidic conditions reduce the functionality of hemocytes, making the crabs more susceptible to bacterial and fungal infections. researchgate.net

Pollutants: Coastal and estuarine habitats are often exposed to anthropogenic pollutants, including heavy metals, pesticides, and hydrocarbons. These contaminants can act as immunosuppressants in crustaceans. globalseafood.org Exposure to pollutants can lead to a reduction in immunocompetence, rendering the host more vulnerable to opportunistic pathogens that would otherwise be controlled by immune effectors like this compound. globalseafood.orgnih.gov

Pathogen Load: The marine environment contains a high density of microorganisms, with up to 10⁶ bacteria per milliliter of seawater. nih.gov This constant exposure acts as a strong selective pressure on the host's immune system. The presence of specific pathogens can trigger a robust immune response. For example, injection of the bacterium Vibrio campbellii into blue crabs leads to a rapid cellular immune reaction, but also causes a significant disruption of gas exchange and oxygen uptake, indicating a high physiological cost associated with fighting infection. uchicago.edu this compound, stored in the granules of hemocytes, is a primary agent in this defense, deployed to combat such bacterial challenges. mdpi.com

The table below summarizes the impact of key environmental stressors on the crustacean immune system, which directly relates to the functional context of this compound.

Environmental StressorEffect on Host Immune SystemPotential Impact on this compound Activity
Temperature Fluctuations can decrease or alter hemocyte counts and functions (e.g., phagocytosis, prophenoloxidase activity). globalseafood.orgfrontiersin.org Elevated temperatures can increase viral loads. nih.govAltered production due to changes in hemocyte populations; efficacy may be temperature-dependent.
pH (Acidification) Reduces the functionality of immune cells (hemocytes), leading to increased susceptibility to infections. researchgate.netImpaired delivery or function as hemocyte integrity and activity are compromised.
Salinity Can enhance the negative effects of existing infections, such as viral-induced growth retardation. globalseafood.orgMay influence the peptide's structural stability and activity, though marine AMPs are often adapted to high salt. mdpi.com
Pollutants Can cause long-term, dose-dependent immunosuppression. globalseafood.orgReduced synthesis or release as part of the general depression of the immune system.
Pathogens Induces a strong but physiologically costly immune response, including hemocyte aggregation. uchicago.eduTriggers the release from hemocyte granules to directly combat invading microorganisms. mdpi.com

Comparative Genomics and Proteomics of Crustacean Antimicrobial Peptides

This compound belongs to a diverse group of antimicrobial peptides found in crustaceans. Comparative analysis of these molecules at the genomic and proteomic levels reveals both conserved structural motifs and unique adaptations among different AMP families. researchgate.net Crustacean AMPs can be broadly classified based on their structure and amino acid composition. researchgate.netresearchgate.net

The Arasin/Callinectin Family: this compound shares a high degree of primary structure similarity with arasins, a family of AMPs first identified in the spider crab (Hyas araneus). nih.govnih.govunc.edu This places this compound within the arasin family of proline-rich AMPs. mdpi.com Both this compound and arasins are characterized by a chimeric structure featuring a proline-arginine-rich N-terminal domain and a C-terminal region containing a conserved motif of four cysteine residues, which likely form two intramolecular disulfide bonds. mdpi.comunc.edu However, there are distinctions. The characterized Arasin-1 has a free C-terminus, whereas this compound is C-terminally amidated. nih.gov Furthermore, native this compound exists as three isomers with post-translational modifications on its tryptophan residue, a feature not reported for Arasin-1. nih.govnih.gov

Comparison with Other Crustacean AMPs:

Penaeidins: This family, first found in penaeid shrimp, is also chimeric but structurally distinct from this compound. Penaeidins possess a proline-rich N-terminus and a cysteine-rich C-terminal domain stabilized by three intramolecular disulfide bridges. researchgate.net Their activity is primarily directed against Gram-positive bacteria and fungi.

Crustins: This is a large and diverse family of cysteine-rich AMPs, typically characterized by the presence of a whey acidic protein (WAP) domain containing a "four-disulfide core". nih.gov They are found across many decapod crustaceans. Unlike the chimeric structure of this compound, crustins are single-domain polypeptides whose primary feature is the WAP domain, which confers both antimicrobial and proteinase inhibitory activity. nih.gov

Anti-Lipopolysaccharide Factors (ALFs): These are small, cationic peptides that contain a single disulfide bond. They have a characteristic β-hairpin structure and are known for their ability to bind and neutralize bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

The following table provides a comparative overview of major crustacean AMP families, highlighting the distinct characteristics of this compound.

AMP FamilyRepresentative Organism(s)Key Structural FeaturesSize (kDa)
Arasins (incl. This compound) Callinectes sapidus, Hyas araneusProline-arginine rich N-terminus; C-terminus with 4 Cys residues. mdpi.comunc.edu~3.7-4.5
Penaeidins Litopenaeus vannameiProline-rich N-terminus; C-terminus with 6 Cys residues (3 disulfide bonds). researchgate.net~5.5-6.6
Crustins Carcinus maenas, Penaeus monodonCysteine-rich; contains a Whey Acidic Protein (WAP) domain. nih.govnih.gov~7-14
ALFs Tachypleus tridentatus, Litopenaeus vannameiCationic; contains a loop structure stabilized by a disulfide bond.~7-11

Evolutionary Trajectories of AMPs in Marine Invertebrates

Antimicrobial peptides are evolutionarily ancient molecules, forming a cornerstone of the innate immune system that has allowed invertebrates to thrive for hundreds of millions of years in pathogen-rich environments. nih.govfrontiersin.org The evolution of AMPs in marine invertebrates is a story of diversification and adaptation driven by relentless selective pressure from microbes.

Ancient Origins and Diversification: The innate immune system is the sole defense for invertebrates, which lack the adaptive immunity seen in vertebrates. frontiersin.orgresearchgate.net AMPs are a critical component of this system, and their genes are considered to be evolutionarily conserved. mdpi.com The immense diversity of AMPs observed today is thought to have arisen through processes of gene duplication followed by rapid divergence, allowing for the generation of paralogs with novel functions or specificities. mdpi.com This has led to the emergence of large, multi-gene families of AMPs in many species, providing a combinatorial arsenal (B13267) to defend against a wide spectrum of pathogens.

Adaptation to the Marine Environment: Marine AMPs have evolved to be effective in the high-salinity conditions of seawater. One notable adaptation is the frequent substitution of lysine (B10760008) residues with arginine. mdpi.com This change helps the peptides maintain their cationic nature and amphipathic structure, which are crucial for interacting with and disrupting microbial membranes, even in high salt concentrations where the activity of some terrestrial AMPs is inhibited. mdpi.com

Taxonomically-Restricted Evolution: While some AMP families are widespread, many, including those found in crustaceans, appear to be taxonomically restricted. researchgate.net For example, penaeidins are characteristic of penaeid shrimp, while arasins (including this compound) have so far been identified in brachyuran crabs. researchgate.netmdpi.com This suggests that after an initial ancestral divergence, many AMP families have evolved along specific lineages, likely shaped by the unique pathogens and ecological niches encountered by those groups. The high similarity between this compound from the blue crab and arasins from the spider crab points to a shared evolutionary history within the infraorder Brachyura, highlighting a conserved defense strategy among these "true crabs". nih.gov The continued discovery of new AMP families in diverse crustaceans suggests that our understanding of their evolutionary diversity is still expanding. researchgate.net

Future Research Trajectories and Challenges in Callinectin Studies

Comprehensive Elucidation of Callinectin's Full Structure-Function Landscape

A thorough understanding of the relationship between the structure of this compound and its biological activity is paramount for its development as a therapeutic agent. This compound is a 32-amino acid, proline- and arginine-rich antimicrobial peptide (AMP) containing four cysteine residues. mdpi.comresearchgate.net Its primary structure shares significant similarity with arasins, another family of AMPs. mdpi.comresearchgate.net A key characteristic of this compound is the existence of three isomers, which differ in the functional group attached to the tryptophan residue. The most common isomer features a hydroxy-N-formylkynurenine group. researchgate.netnih.gov

The cationic and amphipathic nature of this compound is crucial for its interaction with the negatively charged membranes of microbes. smolecule.commdpi.com The positively charged residues facilitate the initial electrostatic attraction, while the hydrophobic regions are believed to enable the penetration and disruption of the bacterial membrane, ultimately leading to cell death. smolecule.com Future research must aim to precisely map the domains responsible for these interactions.

Key research areas include:

High-resolution structural studies: Utilizing techniques like NMR and X-ray crystallography to determine the three-dimensional structure of all this compound isomers. This will provide insights into how the different tryptophan modifications influence the peptide's conformation and, consequently, its activity.

Structure-activity relationship (SAR) studies: Systematically modifying the amino acid sequence of this compound and evaluating the impact on its antimicrobial potency and spectrum. mdpi.com This includes substituting specific amino acids, particularly in the proline- and arginine-rich regions, to identify key residues for its function. semanticscholar.org

A detailed understanding of these structural determinants will enable the rational design of synthetic this compound analogs with enhanced activity and specificity.

Strategies for Enhancing Peptide Stability and Bioavailability in Complex Biological Systems

A significant obstacle in the therapeutic application of peptides like this compound is their inherent instability and low bioavailability. mdpi.comresearchgate.net Peptides are susceptible to degradation by proteases present in biological fluids and have difficulty crossing biological membranes. researchgate.net Several strategies are being explored to overcome these limitations.

Table 1: Strategies to Enhance Peptide Stability and Bioavailability

StrategyDescriptionPotential Application to this compound
Chemical Modifications Introduction of non-natural amino acids, D-amino acids, or modifications to the peptide backbone to increase resistance to proteolysis. csic.esalliedacademies.orgReplacing susceptible amino acids in this compound with their D-isomers or other non-natural variants could enhance its stability while preserving its antimicrobial activity. mdpi.com
Cyclization Creating a cyclic peptide structure, either head-to-tail or through side-chain linkages, to reduce conformational flexibility and block protease access. researchgate.netalliedacademies.orgCyclizing this compound could improve its stability and potentially lock it into a more active conformation for membrane interaction.
PEGylation Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide, which can shield it from proteases and increase its hydrodynamic size, extending its circulation half-life. mdpi.comPEGylating this compound could improve its pharmacokinetic profile, but the attachment site must be carefully chosen to avoid hindering its active domains.
Formulation Strategies Optimizing the formulation by controlling pH, using stabilizing excipients like sugars or polyols, and incorporating it into protective delivery systems. alliedacademies.orgmdpi.comDeveloping an aqueous formulation for this compound with an optimal pH and stabilizing agents could prevent aggregation and degradation during storage and administration. mdpi.com

These strategies, often used in combination, aim to create a more robust version of this compound that can withstand the harsh biological environment and reach its target effectively.

Mechanisms of Microbial Resistance to this compound and Counter-Resistance Strategies

The emergence of microbial resistance is a major threat to the efficacy of any new antimicrobial agent. wikipedia.org While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics, bacteria can develop mechanisms to counteract their effects. mdpi.com

Potential mechanisms of resistance to this compound could include:

Modification of the bacterial cell surface: Altering the net charge of the cell membrane to reduce the electrostatic attraction of the cationic this compound. frontiersin.orgnih.gov

Efflux pumps: Actively pumping the peptide out of the bacterial cell before it can reach its intracellular target or cause significant membrane damage. frontiersin.orgreactgroup.org

Proteolytic degradation: Secreting proteases that can cleave and inactivate this compound. reactgroup.orgmdpi.com

Biofilm formation: Growing in a protective biofilm matrix that can limit the penetration of the peptide. frontiersin.org

To combat potential resistance, future research should focus on:

Identifying resistance mechanisms: Exposing various bacterial strains to sub-lethal concentrations of this compound over extended periods to select for resistant mutants and then analyzing the genetic and phenotypic changes.

Developing counter-resistance strategies: This could involve using this compound in combination with other antimicrobial agents that have different mechanisms of action, or designing this compound analogs that are less susceptible to the identified resistance mechanisms. gwu.eduwhs.mil For instance, modifying the peptide to be a poor substrate for bacterial proteases.

Proactive investigation into resistance mechanisms is crucial for the long-term viability of this compound as a therapeutic agent.

Development of Advanced Delivery Systems for Peptide Bioactivity

To overcome the challenges of stability and bioavailability, advanced delivery systems are being developed to protect peptide drugs and deliver them to the site of infection. nih.govnih.gov These systems can enhance the therapeutic index of peptides by preventing their premature degradation, reducing potential toxicity, and ensuring they reach their target in sufficient concentrations. scienceopen.com

Table 2: Advanced Delivery Systems for Peptides

Delivery SystemDescriptionRelevance for this compound
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. scienceopen.comnaturium.comEncapsulating this compound within liposomes could protect it from proteases and facilitate its delivery to infected tissues. alliedacademies.org
Nanoparticles Solid particles at the nanometer scale, made from polymers or lipids, that can encapsulate or be surface-functionalized with peptides. researchgate.netscienceopen.comPolymeric or solid lipid nanoparticles could provide a controlled release of this compound, maintaining its concentration at the infection site over a longer period.
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water and can be loaded with drugs for sustained release. nih.govA this compound-loaded hydrogel could be applied topically for the treatment of skin or wound infections.
Microneedles Arrays of microscopic needles that can painlessly penetrate the stratum corneum to deliver drugs into the skin. mdpi.comMicroneedles could be used for the transdermal delivery of this compound for systemic or localized infections.

The choice of delivery system will depend on the specific clinical application and the desired pharmacokinetic profile of this compound.

Integration of Multi-Omics Approaches in this compound Research

A holistic understanding of this compound's effects on both the host and the pathogen requires the integration of multiple "omics" technologies. azolifesciences.comfrontiersin.org This systems-level approach can provide a comprehensive picture of the complex biological interactions at play. nih.govrsc.org

Genomics and Transcriptomics: Can be used to study the changes in gene expression in bacteria upon exposure to this compound. azolifesciences.com This can help identify the pathways that are disrupted by the peptide and the genes involved in resistance development.

Proteomics: Can analyze the changes in the protein profiles of both the pathogen and host cells in response to this compound treatment. azolifesciences.com This can reveal the specific proteins targeted by the peptide and the host's immune response.

Metabolomics: Can measure the changes in the metabolic profiles of bacteria, providing insights into how this compound affects their cellular processes. azolifesciences.com

By integrating data from these different omics layers, researchers can build comprehensive models of this compound's mechanism of action and the host-pathogen interactions. nih.gov This knowledge will be invaluable for optimizing the therapeutic use of this compound and for the development of next-generation antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Callinectin in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For reproducibility, document reaction conditions (temperature, solvent ratios) and purification steps (e.g., gradient elution parameters) in detail .

Q. How do researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use in vitro assays such as cell viability (MTT assay), antimicrobial disk diffusion, or receptor-binding studies (SPR or ELISA). Include positive/negative controls and statistical validation (e.g., ANOVA with post-hoc tests for dose-response curves). Report IC₅₀/EC₅₀ values and confidence intervals to ensure robustness .

Q. What spectroscopic techniques are critical for analyzing this compound’s tertiary structure?

  • Methodological Answer : Circular dichroism (CD) spectroscopy for secondary structure analysis (α-helix/β-sheet quantification) and X-ray crystallography or cryo-EM for 3D structural resolution. For dynamic studies, employ fluorescence resonance energy transfer (FRET) to monitor conformational changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies? **

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., buffer composition, cell line heterogeneity). Use Bland-Altman plots to assess inter-laboratory variability and replicate experiments under standardized conditions (e.g., ISO 17025 guidelines). Cross-validate findings with orthogonal assays (e.g., in silico docking alongside functional studies) .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

  • Methodological Answer : Employ pegylation or liposomal encapsulation to enhance serum stability. Monitor degradation via LC-MS/MS over 24–72 hours under physiological conditions (37°C, pH 7.4). Use accelerated stability testing (Arrhenius equation) to predict shelf-life .

Q. How do computational models improve the design of this compound derivatives with enhanced specificity?

  • Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding affinities. Use QSAR models to correlate structural motifs (e.g., side-chain polarity) with activity. Validate in silico predictions with alanine-scanning mutagenesis .

Q. What experimental designs address ethical concerns in this compound’s in vivo toxicity testing?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: minimize sample size via power analysis, use non-invasive biomarkers (e.g., serum cytokines), and include sham controls. For histopathology, blind evaluators to treatment groups to reduce bias .

Data Presentation & Reproducibility

Q. How should researchers present contradictory data on this compound’s mechanism of action?

  • Methodological Answer : Use forest plots to visualize effect sizes across studies. Discuss potential sources of divergence (e.g., assay sensitivity, ligand concentration) in the "Limitations" section. Share raw datasets via repositories like Zenodo to enable independent verification .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Fit data to sigmoidal curves (4-parameter logistic model) using nonlinear regression. Report R² values, Hill coefficients, and goodness-of-fit tests (e.g., Akaike criterion). For non-normal distributions, apply robust statistics like Huber M-estimators .

Tables: Key Parameters for this compound Research

Parameter Recommended Method Validation Criteria Reference
PurityHPLC with UV/Vis detectionSingle peak, retention time ±2% of standard
BioactivitySPR (KD ≤ 100 nM)Signal-to-noise ratio >10:1
Structural StabilityCD spectroscopy (222 nm ellipticity)<10% deviation from reference spectrum
In Vivo Half-lifeLC-MS/MS pharmacokinetic profilingAUC₀–24h ≥ 80% of positive control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.